molecular formula C16H18N2O2S B3151354 ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate CAS No. 71053-42-4

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B3151354
CAS RN: 71053-42-4
M. Wt: 302.4 g/mol
InChI Key: YLIXJLDNBDERCG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBDT, and it belongs to the class of thiophene derivatives. EBDT has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of EBDT is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. EBDT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, EBDT has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
EBDT has been shown to possess several biochemical and physiological effects that make it a promising candidate for the development of novel therapeutics. Studies have demonstrated that EBDT can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. Additionally, EBDT has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of novel anticancer therapeutics.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EBDT in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. Additionally, EBDT has been shown to possess potent anticancer properties, making it a valuable tool for studying the mechanisms of cancer cell death. However, one of the major limitations of using EBDT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EBDT. One potential avenue of research is the development of novel EBDT derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EBDT and its potential applications in the treatment of various diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of EBDT as a potential therapeutic agent.

Scientific Research Applications

EBDT has been extensively studied for its potential therapeutic applications in various fields of medicine. Several studies have demonstrated the anti-inflammatory and antioxidant properties of EBDT, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EBDT has been shown to possess potent anticancer properties, making it a potential candidate for the development of novel cancer therapeutics.

properties

IUPAC Name

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)12(3)21-15(14)18-17-10-13-8-6-5-7-9-13/h5-10,18H,4H2,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIXJLDNBDERCG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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